molecular formula C17H12Cl2N2O B2424752 (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one CAS No. 1357155-82-8

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one

Cat. No.: B2424752
CAS No.: 1357155-82-8
M. Wt: 331.2
InChI Key: BXGXSQQTGMPLIK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-11-17(21-10-3-2-7-16(21)20-11)15(22)9-8-12-13(18)5-4-6-14(12)19/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXSQQTGMPLIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation or similar reactions, ensuring the (E)-configuration is maintained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenation using bromine (Br2), nitration using nitric acid (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated ketones or alcohols

    Substitution: Introduction of halogens, nitro groups, or other functional groups

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit a range of biological activities. The specific compound has been investigated for the following applications:

  • Anticancer Activity :
    • Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Research into related compounds has revealed effectiveness against bacterial strains and fungi, indicating that this compound may possess similar properties .
  • Anti-inflammatory Effects :
    • The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by related compounds suggests that this compound might also serve as an anti-inflammatory agent. Such activities are crucial for developing therapies for conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of various imidazo[1,2-a]pyridine derivatives including this compound against human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is unique due to its specific combination of a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is a synthetic organic compound with significant potential in various biological applications. Its unique structural features, including a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl moiety, contribute to its diverse biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
  • Molecular Formula : C17H12Cl2N2O
  • Molecular Weight : 331.2 g/mol
  • LogP : 5.5 (indicating lipophilicity)

Structural Representation

InChI InChI 1S C17H12Cl2N2O c1 11 17 21 10 3 2 7 16 21 20 11 15 22 9 8 12 13 18 5 4 6 14 12 19 h2 10H 1H3 b9 8 \text{InChI }\text{InChI 1S C17H12Cl2N2O c1 11 17 21 10 3 2 7 16 21 20 11 15 22 9 8 12 13 18 5 4 6 14 12 19 h2 10H 1H3 b9 8 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. For example, it has been shown to inhibit MEK1/2 kinases, which are crucial in various signaling pathways associated with cancer proliferation.

Receptor Modulation : The compound may also interact with specific receptors that regulate cellular responses to stimuli, potentially influencing processes such as apoptosis and cell cycle progression.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)
Acute biphenotypic leukemia MV4-110.3
Acute monocytic leukemia MOLM131.2

These findings suggest that the compound could serve as a potential therapeutic agent for treating certain types of leukemia by targeting the MEK-MAPK signaling pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

These results highlight the potential use of this compound as an antimicrobial agent .

Study on MEK Inhibition

A notable study investigated the effects of this compound on the MEK-MAPK pathway in cancer cells. The research found that treatment with the compound led to significant downregulation of phospho-MAPK levels in treated cells compared to controls. This suggests that the compound effectively disrupts critical signaling pathways involved in tumor growth .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vivo studies demonstrated that doses up to 100 mg/kg did not result in significant toxicity in animal models, indicating a favorable safety margin for further development .

Q & A

Q. What are the common synthesis strategies for (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Microwave-assisted synthesis can accelerate reaction kinetics and improve yields by reducing side reactions .
  • Solvent-free conditions minimize purification challenges and enhance green chemistry metrics .
  • Reaction optimization : Key parameters include temperature (e.g., 80–120°C), catalysts (e.g., Knoevenagel catalysts), and stoichiometric ratios of intermediates like 2-methylimidazo[1,2-a]pyridine and dichlorophenyl precursors .

Q. How is the structural confirmation of this compound achieved?

Structural characterization employs:

  • X-ray crystallography : Determines bond angles, dihedral angles, and packing motifs (e.g., monoclinic crystal system with space group P21/c and unit cell parameters a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify the (2E)-stereochemistry and substituent positions .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 385.05 for [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .
  • Storage : Keep in sealed containers at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test palladium-based catalysts or organocatalysts for cross-coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Real-time monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How do crystallographic data resolve discrepancies in reported biological activities?

  • Packing interactions : Analyze hydrogen bonding (e.g., C–H···O/F interactions) and π-π stacking in the crystal lattice to predict solubility and bioavailability .
  • Torsional angles : Compare experimental vs. computational (DFT) dihedral angles to validate conformational stability in solution vs. solid state .

Q. What experimental design limitations affect reproducibility in bioactivity studies?

  • Sample degradation : Organic compounds degrade over time (e.g., 9-hour stability window in aqueous matrices). Mitigate by cooling samples to 4°C .
  • Matrix complexity : Synthetic mixtures may lack real-world variability. Include diverse biological replicates in assays .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Map interactions with target proteins (e.g., kinases) using the dichlorophenyl group as a hydrophobic anchor .
  • QSAR models : Corporate substituent effects (e.g., electron-withdrawing Cl groups) to predict potency .

Key Considerations for Future Research

  • Biological assays : Prioritize in vitro models (e.g., kinase inhibition) to validate mechanistic hypotheses .
  • Degradation pathways : Study hydrolytic/oxidative stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.